molecular formula C16H24ClN3O4 B6666675 Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride

Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride

Cat. No.: B6666675
M. Wt: 357.8 g/mol
InChI Key: ZFHLKVXQWWSQIC-UHFFFAOYSA-N
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Description

Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides and esters, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols in the presence of acid catalysts.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:

    Automated Reactors: For precise control over reaction conditions.

    Purification Systems: Including crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminoacetate: A simpler ester with similar functional groups.

    2-(2-(2-aminoethoxy)ethoxy)acetic acid: Contains similar amine and ether functionalities.

Uniqueness

Ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple functional groups provide versatility in synthetic chemistry and potential for various biological activities.

Properties

IUPAC Name

ethyl 2-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4.ClH/c1-2-23-16(22)13(8-12-6-4-3-5-7-12)10-18-15(21)11-19-14(20)9-17;/h3-7,13H,2,8-11,17H2,1H3,(H,18,21)(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHLKVXQWWSQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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